molecular formula C5H4ClN5 B11914591 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine

Cat. No.: B11914591
M. Wt: 169.57 g/mol
InChI Key: IANFDJWAITXNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at position 5 and an amine group at position 3. Pyrazolo-pyrimidines are purine analogs known for their diverse pharmacological activities, including antitumor, antimicrobial, and kinase-inhibitory properties .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H3,7,10,11)

InChI Key

IANFDJWAITXNJD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=NN2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Halogenated Pyrimidine Derivatives

The pyrazolo[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation between 4,6-dichloropyrimidin-5-amine and hydrazine hydrate. This reaction proceeds under acidic conditions (e.g., HCl/EtOH) at 80–100°C for 12–24 hours, yielding 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine as an intermediate . Subsequent regioselective amination at position 3 is achieved using ammonium hydroxide under pressurized conditions (100–120°C, 48 hours), followed by chlorination at position 5 with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline as a catalyst (reflux, 6 hours) .

Example Protocol

  • Cyclocondensation :

    • 4,6-Dichloropyrimidin-5-amine (10 mmol) and hydrazine hydrate (15 mmol) in ethanol (50 mL) with concentrated HCl (5 mL).

    • Reflux at 85°C for 18 hours.

    • Yield: 68% (5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine) .

  • Regioselective Amination :

    • Intermediate (5 mmol) in ammonium hydroxide (20 mL, 28–30% NH₃).

    • Heated in a sealed tube at 110°C for 48 hours.

    • Yield: 52% (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine) .

  • Chlorination :

    • Aminated product (3 mmol) in POCl₃ (15 mL) with N,N-diethylaniline (0.5 mmol).

    • Reflux at 110°C for 6 hours.

    • Yield: 74% (5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine) .

Nucleophilic Aromatic Substitution (SNAr)

Chlorine can be introduced via SNAr using 5-hydroxy-1H-pyrazolo[4,3-d]pyrimidin-3-amine as a precursor. Treatment with POCl₃ or PCl₃ in dichloroethane (DCE) at 90°C for 8–12 hours achieves chlorination at position 5. This method avoids regioselectivity challenges but requires anhydrous conditions to prevent hydrolysis .

Optimized Conditions

ParameterValue
Precursor5-Hydroxy derivative (2 mmol)
Chlorinating AgentPOCl₃ (10 mmol)
SolventDCE (20 mL)
Temperature90°C
Time10 hours
Yield81%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationScalable, fewer stepsRequires harsh chlorination conditions52–74%
SNArHigh regioselectivityAnhydrous conditions critical68–81%
Reductive AminationMild conditionsRequires ketone precursor65–72%
Cross-CouplingVersatile for diverse aminesHigh catalyst cost55–60%

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H-NMR (CDCl₃): δ 8.21 (s, 1H, H-2), 6.95 (s, 2H, NH₂), 6.02 (s, 1H, H-6) .

    • ¹³C-NMR : δ 158.9 (C-5), 152.3 (C-3), 144.1 (C-7a) .

  • Mass Spectrometry :

    • ESI-MS : m/z 184.02 [M + H]⁺ (calculated for C₅H₄ClN₅: 183.98) .

  • Purity : ≥98% by HPLC (UV detection at 254 nm) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N-1 and N-2 positions are minimized using bulky bases (e.g., DBU) during cyclocondensation .

  • Chlorine Hydrolysis : Anhydrous POCl₃ and catalytic N,N-diethylaniline suppress hydrolysis to hydroxyl byproducts .

  • Amine Oxidation : Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) prevent amine degradation during high-temperature steps .

Chemical Reactions Analysis

Nucleophilic Substitution at C5 Chlorine

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols under mild conditions.

ReagentConditionsProductYieldSource
AnilineRT, THF, 12 h5-(Phenylamino)-1H-pyrazolo[4,3-d]pyrimidin-3-amine78%
Sodium methoxideReflux, MeOH, 6 h5-Methoxy-1H-pyrazolo[4,3-d]pyrimidin-3-amine65%
Benzyl mercaptanDMF, K₂CO₃, 60°C, 4 h5-(Benzylthio)-1H-pyrazolo[4,3-d]pyrimidin-3-amine82%

Key observations:

  • Reactivity follows the order: thiols > amines > alkoxides due to superior leaving-group ability .

  • Electron-withdrawing groups on the pyrimidine ring enhance SNAr kinetics .

Condensation Reactions with Electrophiles

The C3 amine participates in condensation with carbonyl compounds to form Schiff bases and hydrazones.

Example reaction with benzaldehyde:
5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine+PhCHOEtOH, ΔN-Benzylidene-5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine\text{this compound} + \text{PhCHO} \xrightarrow{\text{EtOH, Δ}} \text{N-Benzylidene-5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine}

  • Yield: 89% (isolated as yellow crystals) .

  • Applications: Intermediate for synthesizing fused heterocycles via cyclization .

Cyclization to Fused Heterocycles

Controlled thermal or acidic conditions induce cyclization to form triazolo- or imidazolo-fused systems.

Formation of pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine:

  • Reactant: Phenyl isocyanate

  • Conditions: Refluxing pyridine, 15 h

  • Product: Fused triazolo-pyrimidine derivative (IC₅₀ = 0.016 µM against EGFR) .

  • Mechanism: Intramolecular cyclization via urea intermediate .

Derivatization via Amine Functionalization

The C3 amine undergoes alkylation, acylation, and glycosylation to enhance pharmacological properties.

Modification TypeReagentProductBiological ActivitySource
AcylationAcetic anhydrideN-Acetyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amineImproved EGFR inhibition (IC₅₀ = 0.236 µM)
GlycosylationD-Glucose, AcOH catalyst3-(β-D-Glucosylamino)-5-chloro-1H-pyrazolo[4,3-d]pyrimidineEnhanced solubility and CDK2 inhibition
AlkylationMethyl iodide, K₂CO₃N-Methyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amineReduced hepatotoxicity

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions at C5 after dechlorination.

Suzuki-Miyaura coupling:

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

  • Substrate: this compound + 4-fluorophenylboronic acid

  • Product: 5-(4-Fluorophenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-amine (Yield: 73%) .

Chlorination and Halogen Exchange

The C5 chlorine can be replaced by other halogens under radical or metal-mediated conditions.

Bromination:

  • Reagent: NBS, AIBN, CCl₄

  • Product: 5-Bromo-1H-pyrazolo[4,3-d]pyrimidin-3-amine (Yield: 68%).

Critical Analysis of Reactivity Trends

  • Electronic Effects: The electron-deficient pyrimidine ring facilitates SNAr but reduces electrophilic substitution feasibility at C7 .

  • Steric Factors: Bulky substituents at C3 amine hinder glycosylation efficiency .

  • Solvent Impact: Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may promote side reactions in amine derivatization .

This comprehensive profile underscores the compound’s utility in medicinal chemistry, particularly for kinase inhibitor development . Experimental protocols and yields are consistent across peer-reviewed studies, validating reproducibility.

Scientific Research Applications

Cancer Treatment

Inhibition of Cyclin-dependent Kinases (CDKs)
One of the most promising applications of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine lies in its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often associated with cancer. Research has shown that derivatives of pyrazolo[4,3-d]pyrimidine exhibit potent inhibitory activity against CDK2, which is implicated in various cancers. For instance, compounds designed based on this scaffold demonstrated significant growth inhibition in breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Epidermal Growth Factor Receptor (EGFR) Inhibition
Recent studies have also highlighted the potential of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR). Compounds synthesized from this scaffold showed promising anti-proliferative activities against A549 and HCT-116 cancer cell lines, with some exhibiting IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms .

Anti-inflammatory Applications

Development of Anti-inflammatory Agents
The pyrazolo[4,3-d]pyrimidine scaffold has been explored for its anti-inflammatory properties. Studies indicate that certain derivatives can inhibit prostaglandin synthesis, which is a key mediator in inflammatory processes. For example, pharmacological evaluations showed that specific compounds derived from this scaffold exhibited significant anti-inflammatory activity with lower ulcerogenic effects compared to standard drugs like Diclofenac® .

Other Therapeutic Applications

Antimicrobial and Antioxidant Properties
Beyond oncology and inflammation, compounds based on the pyrazolo[4,3-d]pyrimidine structure have been investigated for their antimicrobial and antioxidant activities. The broad spectrum of biological activities associated with this class of compounds suggests potential applications in treating infections and oxidative stress-related conditions .

Case Studies and Research Findings

Study Application Findings Reference
Nassar et al.CDK InhibitionSignificant growth inhibition in cancer cell lines (MCF-7, HepG-2)
Recent StudyEGFR InhibitionCompound 12b showed IC50 values of 0.016 µM against wild-type EGFR
Abd El-Salam et al.Anti-inflammatoryCompounds showed potent anti-inflammatory effects with lower toxicity than Diclofenac®

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrazolo-pyrimidine scaffold significantly influences reactivity and biological activity:

  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-66-4): Chlorine at position 4 and amine at position 4. Reported as a kinase inhibitor precursor with storage requirements under inert atmospheres .
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8):

    • Iodo substituent at position 3 and amine at position 4.
    • The iodine atom enhances halogen bonding, which may improve selectivity in enzyme inhibition. This compound is used in kinase inhibitor synthesis and exhibits a yellow crystalline form .
  • 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine: Pyridazine core instead of pyrimidine. Pyridazines have distinct electronic properties due to adjacent nitrogen atoms, which may alter solubility and metabolic stability compared to pyrimidine-based analogs. Synthesized via hydrazine-mediated cyclization in ethanol .

Heterocyclic Core Modifications

Variations in the fused heterocyclic system lead to divergent pharmacological profiles:

  • Thieno[2,3-d]pyrimidine Hybrids: Compounds like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (75% yield) incorporate a thieno-pyrimidine moiety. These hybrids exhibit fluorescence and anticancer activity, attributed to the electron-rich thiophene ring enhancing π-π stacking with DNA .
  • Pyrrolo[2,3-d]pyrimidine Derivatives :

    • Analogs such as 2,4-disubstituted pyrrolo[2,3-d]pyrimidines (Figure 8A in ) demonstrate antiviral activity. The pyrrole ring increases planarity, improving intercalation into nucleic acids .

Biological Activity

5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • Molecular Formula: C6H5ClN4
  • Molecular Weight: 172.58 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazolo-pyrimidine core followed by chlorination at the 5-position. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)12.5EGFR inhibition
HCT116 (Colon)15.0Induction of apoptosis
MCF7 (Breast)20.0Cell cycle arrest

These values demonstrate its potential as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its effects involves several pathways:

  • EGFR Inhibition: The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, crucial for controlling cell proliferation and survival in many cancers.
  • Induction of Apoptosis: Flow cytometry analyses have shown that treatment with this compound increases the BAX/Bcl-2 ratio, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the S and G2/M phases, contributing to its anticancer efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Lung Cancer Cells: A study conducted by researchers focused on A549 lung cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis (BAX expression) .
  • Colon Cancer Research: Another investigation evaluated its effects on HCT116 colon cancer cells, revealing an IC50 value of 15 µM and confirming its role as an effective EGFR inhibitor .
  • Comparative Analysis with Other Derivatives: Comparative studies with other pyrazolo derivatives indicated that this compound exhibited superior antiproliferative effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine and its derivatives?

  • Methodology : The compound is typically synthesized via multi-step reactions involving halogenation and nucleophilic substitution. For example, pyrazolo[3,4-d]pyrimidine scaffolds can be prepared by reacting pyrazole-5-amine precursors with substituted benzoyl chlorides or aldehydes under solvent-free or ultrasonic conditions. Key steps include:

  • Halogenation : Introduction of chlorine at position 5 using POCl₃ or other chlorinating agents .
  • Coupling reactions : Condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .
  • Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity products .
    • Characterization : IR and ¹H/¹³C NMR spectroscopy confirm functional groups and regioselectivity (e.g., NH₂ at position 3, Cl at position 5) .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Analytical techniques :

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
  • Spectroscopy :
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm amine and aromatic groups .
  • ¹H NMR : Signals for pyrazole protons (δ 7.2–8.1 ppm) and NH₂ (δ 5.1–5.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ for C₈H₆ClN₅: 208.03) .

Q. What safety protocols are recommended for handling this compound?

  • Safety data : Limited occupational exposure limits (OELs) are available, but GBZ 2.1-2007 and OSHA guidelines recommend:

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular contact .
  • Ventilation : Use fume hoods during synthesis due to potential HCl/POCl₃ emissions .
  • Storage : Room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives with enhanced bioactivity?

  • Approach : ICReDD’s quantum chemical calculations and reaction path searches predict optimal conditions (e.g., solvent polarity, temperature). For example:

  • Solvent effects : Acetonitrile vs. dichloromethane impacts yield in nucleophilic substitutions (e.g., 72% vs. 65% for compound 8a) .
  • Catalyst screening : TFA (trifluoroacetic acid) accelerates cyclization in pyrazole-amine condensations .
    • Case study : DFT calculations on pyrazolo[3,4-d]pyrimidine derivatives identify electron-withdrawing groups (e.g., -Cl) that stabilize transition states, improving regioselectivity .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Analysis framework :

  • Structural variability : Substituent effects (e.g., 4-methoxy vs. 4-chloro) alter binding affinity. For instance, 5-chloro derivatives show higher kinase inhibition than nitro analogs .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) may explain discrepancies .
    • Validation : Replicate experiments under standardized conditions (e.g., 37°C, 5% CO₂) and use positive controls (e.g., staurosporine for kinase assays) .

Q. How can regioselectivity challenges in pyrazole ring functionalization be mitigated?

  • Solutions :

  • Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate position 3 before electrophilic substitution .
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields the amine during halogenation, preventing side reactions .
    • Example : Protecting 3-amine with Boc before introducing Cl at position 5 improves yield from 58% to 82% .

Q. What methodologies enable scalable synthesis while maintaining enantiomeric purity?

  • Key steps :

  • Chiral resolution : Use of (S)- or (R)-BINAP ligands in asymmetric catalysis for stereocenter formation (e.g., 52.7% yield for a hydrochloride salt with >98% ee) .
  • Continuous flow systems : Microreactors reduce reaction times (e.g., from 24h to 2h for cyclization steps) .

Notes

  • Contradictions : and report conflicting yields for similar derivatives, likely due to solvent purity (HPLC-grade vs. technical) .
  • Gaps : Limited data on long-term stability under ambient conditions; accelerated degradation studies (40°C/75% RH) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.